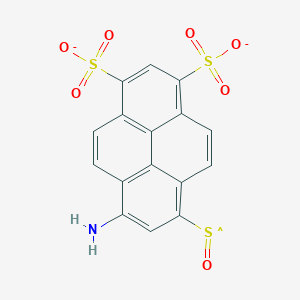
CID 77519921
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service number 77519921 is a chemical entity with unique properties and applications. This compound has garnered attention in various scientific fields due to its distinctive chemical structure and reactivity.
Métodos De Preparación
The synthesis of the compound with Chemical Abstracts Service number 77519921 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the formation of intermediate compounds. These reactions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.
Reaction Conditions: The reaction conditions for synthesizing this compound may include the use of catalysts, solvents, and specific reagents. The choice of these components is crucial to achieving high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The optimization of reaction parameters is essential to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
The compound with Chemical Abstracts Service number 77519921 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxygen-containing functional groups.
Reduction: Reduction reactions involving this compound may use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the conversion of functional groups to their reduced forms.
Substitution: Substitution reactions can occur when this compound reacts with other chemical species, leading to the replacement of specific atoms or groups within the molecule. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.
Aplicaciones Científicas De Investigación
The compound with Chemical Abstracts Service number 77519921 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound may be used to investigate cellular processes and biochemical pathways. It can serve as a probe or inhibitor in studies of enzyme activity and protein interactions.
Medicine: In the medical field, this compound has potential therapeutic applications. It may be explored as a drug candidate for treating specific diseases or conditions, depending on its biological activity and pharmacokinetics.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials. Its properties make it suitable for various manufacturing processes and product formulations.
Mecanismo De Acción
The mechanism of action of the compound with Chemical Abstracts Service number 77519921 involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity. This interaction can lead to changes in cellular signaling and metabolic pathways.
Pathways Involved: The pathways affected by this compound depend on its chemical structure and reactivity. It may influence pathways related to cell growth, apoptosis, or inflammation, depending on its mode of action.
Comparación Con Compuestos Similares
The compound with Chemical Abstracts Service number 77519921 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or functional groups may include those with analogous reactivity or biological activity. Examples of similar compounds can be found in chemical databases such as PubChem.
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and applications. Its reactivity, stability, and biological activity distinguish it from other compounds with similar structures.
Propiedades
Fórmula molecular |
C16H8NO7S3-2 |
|---|---|
Peso molecular |
422.4 g/mol |
InChI |
InChI=1S/C16H10NO7S3/c17-11-5-12(25-18)8-2-4-10-14(27(22,23)24)6-13(26(19,20)21)9-3-1-7(11)15(8)16(9)10/h1-6H,17H2,(H,19,20,21)(H,22,23,24)/p-2 |
Clave InChI |
DHBJMPVZPPUACF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)[S]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


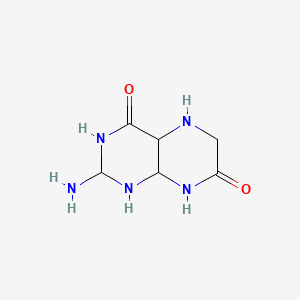
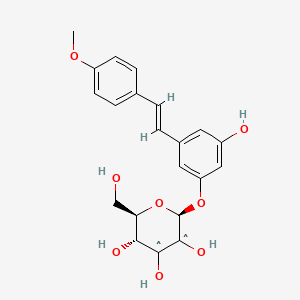

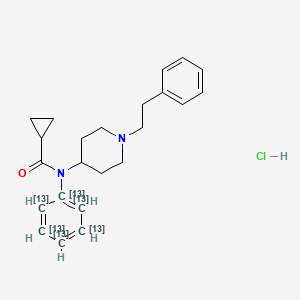
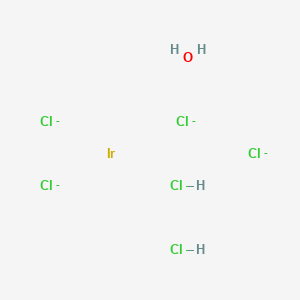
![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)
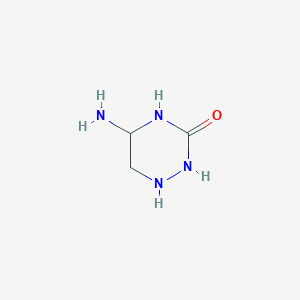

![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
![manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)
